molecular formula C21H28O2 B1675169 Levonorgestrel CAS No. 797-63-7

Levonorgestrel

Cat. No. B1675169
CAS RN: 797-63-7
M. Wt: 312.4 g/mol
InChI Key: WWYNJERNGUHSAO-XUDSTZEESA-N
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Description

Levonorgestrel is a synthetic progestin used as an active ingredient in some hormonal contraceptives . It works by preventing a woman’s egg from fully developing and may also prevent the attachment of the woman’s egg to the wall of the uterus (womb) .


Synthesis Analysis

The synthesis process of Levonorgestrel uses methoxydienone as a raw material which reacts with an alkynyllithium ammine complex to prepare an acetylide, and then the acetylide is hydrolyzed to obtain Levonorgestrel .


Molecular Structure Analysis

Levonorgestrel has a molecular formula of C21H28O2 and an average mass of 312.446 Da .


Chemical Reactions Analysis

Levonorgestrel can be characterized by its release from intradermally administered contraceptives . An in vitro release (IVR) medium and a medium supplemented with ex vivo human skin homogenate (SH) are potential laboratory models to investigate the dermal release characteristics of Levonorgestrel .


Physical And Chemical Properties Analysis

Levonorgestrel is a solid substance . It has a molecular weight of 312.45 and is soluble in DMSO at 40 mg/mL .

Scientific Research Applications

Emergency Contraception Effectiveness

  • Levonorgestrel is a crucial element in emergency contraception (EC), significantly effective when administered soon after unprotected intercourse. Delaying its administration increases the risk of pregnancy, emphasizing the importance of timely usage (Piaggio, Kapp, & von Hertzen, 2011).

Pericoital Oral Contraception

  • Repeated pericoital (before or after intercourse) use of Levonorgestrel for pregnancy prevention has shown moderate effectiveness and safety. However, the quality of studies in this area is suboptimal, indicating a need for more rigorous research (Raymond, Halpern, & Lopez, 2011).

Effect on Postfertilization Events

  • In studies involving rats, Levonorgestrel showed no effect on fertilization or implantation when administered before or after mating or before implantation, suggesting its action is primarily pre-fertilization (Müller, Llados, & Croxatto, 2003).

Contraceptive Implants

  • Levonorgestrel-containing contraceptive implants have been tested for long-term use, showing high efficacy and acceptable side effects. They offer effective protection against pregnancy during the first three years of continuous use (Díaz, Pavez, Robertson, & Croxatto, 1979).

Mechanism in Emergency Contraception

  • The primary mode of action in emergency contraception with Levonorgestrel is the inhibition of ovulation rather than implantation inhibition, based on studies assessing its effects on ovarian function and endometrial development (Marions et al., 2002).

Endometrial Hyperplasia Management

  • Levonorgestrel, delivered locally into the uterine cavity, has shown potential in treating non-atypical and atypical endometrial hyperplasia, offering an alternative to hysterectomy (Wildemeersch et al., 2007).

Environmental Impact

  • Environmental exposure to Levonorgestrel can impair oogenesis in adult frogs, indicating its potential ecological impact and the need for further research in this area (Säfholm, Norder, Fick, & Berg, 2012).

Endometrial Receptivity

  • Levonorgestrel does not significantly affect the expression of endometrial receptivity markers in a three-dimensional endometrial construct, which could have implications for understanding fertility control and embryo-endometrial interactions (Meng et al., 2009).

Transdermal Delivery Research

  • Research on transdermal delivery systems for Levonorgestrel has explored various methods to enhance skin absorption and drug delivery, showing potential for alternative contraceptive administration methods (Friend, 1991).

Safety And Hazards

Common side effects of Levonorgestrel include nausea, breast tenderness, headaches, and increased, decreased, or irregular menstrual bleeding . Serious adverse reactions identified include convulsion, ectopic pregnancy, febrile neutropenia, and stroke . It is safe to use during breastfeeding .

Future Directions

Levonorgestrel is intended for occasional use as an emergency contraceptive and should not replace regular birth control methods . It is available only by prescription for women younger than age 17 years, and available over the counter for women 17 years and older .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYNJERNGUHSAO-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3036496, DTXSID3047477
Record name Levonorgestrel
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Record name dl-Norgestrel
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Molecular Weight

312.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Levonorgestrel
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Solubility

In water, 1.73 mg/L, temp not stated., 5.83e-03 g/L
Record name Levonorgestrel
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Mechanism of Action

**Mechanism of action on ovulation** Oral contraceptives containing levonorgestrel suppress gonadotropins, inhibiting ovulation. Specifically, levonorgestrel binds to progesterone and androgen receptors and slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This process results in the suppression of the normal physiological luteinizing hormone (LH) surge that precedes ovulation. It inhibits the rupture of follicles and viable egg release from the ovaries. Levonorgestrel has been proven to be more effective when administered before ovulation. **Mechanism of action in cervical mucus changes** Similar to other levonorgestrel-containing contraceptives, the intrauterine (IUD) forms of levonorgestrel likely prevent pregnancy by increasing the thickness of cervical mucus, interfering with the movement and survival of sperm, and inducing changes in the endometrium, where a fertilized ovum is usually implanted. Levonorgestrel is reported to alter the consistency of mucus in the cervix, which interferes with sperm migration into the uterus for fertilization. Levonorgestrel is not effective after implantation has occurred. Interestingly, recent evidence has refuted the commonly believed notion that levonorgestrel changes the consistency of cervical mucus when it is taken over a short-term period, as in emergency contraception. Over a long-term period, however, levonorgestrel has been proven to thicken cervical mucus. The exact mechanism of action of levonorgestrel is not completely understood and remains a topic of controversy and ongoing investigation. *Effects on implantation** The effects of levonorgestrel on endometrial receptivity are unclear, and the relevance of this mechanism to the therapeutic efficacy of levonorgestrel is contentious. Prescribing information for levonorgestrel IUDs state that they exert local morphological changes to the endometrium (e.g. stromal pseudodecidualization, glandular atrophy) that may play a role in their contraceptive activity. **Mechanism of action in hormone therapy** When combined with estrogens for the treatment of menopausal symptoms and prevention of osteoporosis, levonorgestrel serves to lower the carcinogenic risk of unopposed estrogen therapy via the inhibition of endometrial proliferation. Unregulated endometrial proliferation sometimes leads to endometrial cancer after estrogen use., Combination oral contraceptives act by suppression of gonadotrophins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cer-vical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation)., Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/, Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/, There is great concern over the long-term influence of oral contraceptives on the development of breast cancer in women. Estrogens are known to stimulate the growth of human breast cancer cells, and /it/ has previously reported that the 19-norprogestin norethindrone could stimulate the proliferation of MCF-7 human breast cancer cells. /Investigators/ studied the influence of the 19-norprogestins norgestrel and gestodene compared to a 'non' 19-norprogestin medroxyprogesterone acetate (MPA) on MCF-7 cell proliferation. The 19-norprogestins stimulated proliferation at a concentration of 10(-8) M, while MPA could not stimulate proliferation at concentrations as great as 3 x 10(-6) M. The stimulatory activity of the 19-norprogestins could be blocked by the antioestrogen ICI 164,384, but not by the antiprogestin RU486. Transfection studies with the reporter plasmids containing an estrogen response element or progesterone response element (vitERE-CAT, pS2ERE-CAT, and PRE15-CAT) were performed to determine the intracellular action of norgestrel and gestodene. The 19-norprogestins stimulated the vitERE-CAT activity maximally at 10(-6) M, and this stimulation was inhibited by the addition of ICI 164,384. MPA did not stimulate vitERE-CAT activity. A single base pair alteration in the palindromic sequence of vitERE (resulting in the pS2ERE) led to a dramatic decrease in CAT expression by the 19-norprogestins, suggesting that the progestin activity required specific response element base sequencing. PRE15-CAT activity was stimulated by norgestrel, gestodene and MPA at concentrations well below growth stimulatory activity. This stimulation could be blocked by RU486. These studies suggest that the 19-norprogestins norgestrel and gestodene stimulate MCF-7 breast cancer cell growth by activating the estrogen receptor.
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Product Name

Norgestrel

Color/Form

Crystals from methanol, Crystals from diethyl ether-hexane

CAS RN

797-63-7, 6533-00-2
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Melting Point

232-239, 205-207 °C, 240 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74,300
Citations
T Luukkainen, P Lähteenmäki, J Toivonen - Annals of medicine, 1990 - Taylor & Francis
An intrauterine contraceptive device releasing 20 μg levonorgestrel daily has been studied for 15 years. The international clinical experience covers over 8000 woman years. Main …
Number of citations: 256 www.tandfonline.com
P Lähteenmäki, I Rauramo, T Backman - Steroids, 2000 - Elsevier
The levonorgestrel intrauterine system (LNG IUS) releases 20 μg/24 h of levonorgestrel from a polymer cylinder mounted on a T-shaped frame and covered with a release rate-…
Number of citations: 121 www.sciencedirect.com
CG Nilsson, M Haukkamaa, H Vierola… - Clinical …, 1982 - Wiley Online Library
… had a levonorgestrel-releasing intrauterine contraceptive device inserted between 36 and 49 days prior to surgery and four women were on oral levonorgestrel … of levonorgestrel were …
Number of citations: 282 onlinelibrary.wiley.com
A Stewart, C Cummins, L Gold, R Jordan… - British Journal of …, 2001 - Elsevier
Objective To determine whether the levonorgestrel-releasing intrauterine device (LNG-IUS), licensed at present for contraceptive use, may reduce menstrual blood loss with few side …
Number of citations: 284 www.sciencedirect.com
T Luukkainen, H Allonen, M Haukkamaa… - Contraception, 1986 - Elsevier
Two levonorgestrel-releasing IUDs and a copper-releasing IUD of the same shape were studied in a randomized comparative study over five years. The levonorgestrel-releasing IUDs …
Number of citations: 186 www.sciencedirect.com
T Backman, I Rauramo, K Jaakkola, P Inki… - Obstetrics & …, 2005 - journals.lww.com
… occurring in levonorgestrel system users (either during or after the levonorgestrel system use) … In the present study, a potential association between the use of the levonorgestrel system …
Number of citations: 197 journals.lww.com
T Luukkainen, J Toivonen - Contraception, 1995 - Elsevier
… The effects of intrauterine levonorgestrel administration on ovarian function are dose-… or more of levonorgestrel is needed.’ With the daily release of 20 Kg of levonorgestrel, four different …
Number of citations: 190 www.sciencedirect.com
B Xiao, L Zhou, X Zhang, T Luukkainen, H Allonen - Contraception, 1990 - Elsevier
… In general, serum levels of levonorgestrel were low in ovulatory cycles and were high in … local effect of levonorgestrel on the endometrium. The levonorgestrel levels were significantly …
Number of citations: 149 www.sciencedirect.com
JK ANDERSSON, G RYBO - BJOG: An International Journal of …, 1990 - Wiley Online Library
In 20 women with menorrhagia (>80 ml blood loss per menstrual period) a levonorgestrel‐releasing intrauterine device (Lng‐IUCD) was inserted. Menstrual blood loss (MBL) was …
Number of citations: 487 obgyn.onlinelibrary.wiley.com
A Guttinger, HOD Critchley - Contraception, 2007 - Elsevier
Local intrauterine delivery of levonorgestrel (LNG) results in extensive decidualization of endometrial stromal cells, atrophy of the glandular and surface epithelium and changes in …
Number of citations: 139 www.sciencedirect.com

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